molecular formula C16H15ClN2O2S B2710908 1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2320537-87-7

1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2710908
M. Wt: 334.82
InChI Key: QEELTBRVPBBTMD-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, a method involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 has been reported .


Molecular Structure Analysis

The molecular structure of pyrimidines includes two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of an electron-releasing group at the para-position of the phenyl group or heterocycles such as thiophen at the main skeleton of thiazolo[3,2-a]pyrimidines enhances the anti-inflammatory effect .


Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines vary. For instance, imidazole, a five-membered heterocyclic moiety that is also known as 1, 3-diazole, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Derivatives

    Research focuses on synthesizing novel pyrimidine derivatives, exploring their chemical reactions, and evaluating their biological activities. For instance, thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for various biological activities, including anti-HIV-1, antimicrobial, and anti-inflammatory properties (Malik et al., 2006; El-Gazzar et al., 2006).

  • Chemical Properties and Reactions

    Studies have developed methodologies for the synthesis of pyrimidine derivatives, offering insights into their chemical properties and potential for creating compounds with desired biological activities (Bazgir et al., 2008; Dabiri et al., 2007).

Potential Applications in Drug Discovery

  • Drug Discovery: The synthesized pyrimidine derivatives are evaluated for their potential as therapeutic agents, including their role in treating infectious diseases, their anti-inflammatory properties, and their ability to modulate biological pathways (Giles et al., 2011; Rauf et al., 2010).

Chemical Synthesis Techniques

  • Advanced Synthesis Techniques: The research includes the development of efficient synthesis techniques for pyrimidine derivatives using modern methodologies, such as microwave-assisted synthesis, highlighting the advancements in chemical synthesis techniques and their applicability in producing novel compounds (Davoodnia et al., 2008; Ghashang et al., 2017).

Future Directions

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-propylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-7-18-15(20)14-13(6-8-22-14)19(16(18)21)10-11-4-3-5-12(17)9-11/h3-6,8-9H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEELTBRVPBBTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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